molecular formula C5H13O3P B14646672 Dimethyl isopropylphosphonate CAS No. 54552-77-1

Dimethyl isopropylphosphonate

Cat. No.: B14646672
CAS No.: 54552-77-1
M. Wt: 152.13 g/mol
InChI Key: WETUVMMRZWQXIK-UHFFFAOYSA-N
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Description

Dimethyl isopropylphosphonate is an organophosphorus compound of significant interest in specialized research and development fields. Its structural similarity to regulated organophosphorus agents makes it a critical simulant or surrogate in studies aimed at developing and calibrating detection technologies, such as Ion Mobility Spectrometry (IMS) and Gas Chromatography-Mass Spectrometry (GC-MS) . Researchers utilize this compound to safely test and validate the performance of sensitive equipment designed to identify hazardous chemicals without handling the highly toxic substances themselves . Beyond detection science, this phosphonate serves as a valuable precursor in synthetic chemistry. It can be used in the synthesis of other phosphorus-containing molecules, including alkylphosphonochloridates, which are key intermediates in various chemical pathways . The compound is also relevant in materials science, where studies on the interaction of similar phosphonates with metal oxide surfaces (e.g., MgO, Al₂O₃) are conducted to understand the environmental fate and develop decontamination strategies for hazardous chemicals . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications and is absolutely not for human use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all relevant safety protocols before handling.

Properties

IUPAC Name

2-dimethoxyphosphorylpropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13O3P/c1-5(2)9(6,7-3)8-4/h5H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETUVMMRZWQXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P(=O)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13O3P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341504
Record name Dimethyl isopropylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54552-77-1
Record name Dimethyl isopropylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl isopropylphosphonate can be synthesized through several methods. One common method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester. For example, the reaction of trimethyl phosphite with isopropyl iodide under mild conditions yields this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Michaelis-Arbuzov reactions. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as palladium or copper may be used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Dimethyl isopropylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl isopropylphosphonate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl isopropylphosphonate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various metabolic pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes key properties of dimethyl isopropylphosphonate and structurally related compounds:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Boiling Point (°C/mmHg) Density (g/cm³) Refractive Index (nD)
This compound 54552-77-1 C₅H₁₃O₃P 152.13 Not reported Not reported Not reported
Dimethyl Methylphosphonate (DMMP) 756-79-6 C₃H₉O₃P 124.08 Not reported Not reported Not reported
Diethyl Methylphosphonate 1445-75-6 C₅H₁₃O₃P 152.13 51/1 1.050 1.4117
Diisopropyl Methylphosphonate 1445-75-6 C₇H₁₇O₃P 180.18 58.5/1.8 1.022 1.4161
Dimethyl Propylphosphonate Not reported C₅H₁₃O₃P 152.13 Not reported Not reported Not reported

Key Observations :

  • Molecular Weight : Diisopropyl methylphosphonate (180.18 g/mol) has the highest molecular weight due to its bulkier isopropyl substituents, followed by this compound and diethyl methylphosphonate (both 152.13 g/mol).
  • Boiling Points : Diisopropyl methylphosphonate exhibits a higher boiling point (58.5°C at 1.8 mmHg) compared to diethyl methylphosphonate (51°C at 1 mmHg), reflecting the influence of larger alkyl groups on volatility.
  • Density and Refractive Index : Diethyl methylphosphonate has a higher density (1.050 g/cm³) and refractive index (1.4117) than diisopropyl methylphosphonate (1.022 g/cm³; 1.4161), suggesting differences in packing efficiency and polarizability .

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